molecular formula C3H6OS B074164 S-Methyl thioacetate CAS No. 1534-08-3

S-Methyl thioacetate

Cat. No. B074164
CAS RN: 1534-08-3
M. Wt: 90.15 g/mol
InChI Key: OATSQCXMYKYFQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of S-methyl thioacetate can be achieved through a "one-pot" reaction involving methyl chlorothiolformate and carboxylic acids, as demonstrated by Khan et al. (1999), which resulted in a comprehensive "flavor library" including this compound (Khan, Gijs, Berger, Martin, Piraprez, Spinnler, Vulfson, & Collin, 1999). Additionally, the enzymatic synthesis involving methanethiol and acetyl-CoA as substrates in Geotrichum candidum has been reported, highlighting both enzymatic and spontaneous pathways for its production (Hélinck, Spinnler, Parayre, Dame-Cahagne, & Bonnarme, 2000).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using gas electron diffraction and quantum chemical calculations, revealing a syn conformation. Significant geometric parameters such as bond lengths and angles were determined, contributing to a detailed understanding of its structure (Della Védova, Romano, & Oberhammer, 2004).

Chemical Reactions and Properties

Studies have shown that this compound participates in various chemical reactions, including those leading to the formation of imine derivatives when reacted with methyl azidoacetate (Mlostoń, Romański, Linden, & Heimgartner, 1996). Moreover, C–S bond activation using platinum(0) has been explored, indicating the versatility of this compound in organometallic chemistry (Kundu, Brennessel, & Jones, 2011).

Physical Properties Analysis

The synthesis and characterization efforts provide insights into the physical properties of this compound, such as its volatility and reactivity, which are influenced by the compound's molecular structure and the nature of the sulfur atom within its framework.

Chemical Properties Analysis

The electronic structure and reactivity of this compound have been compared with those of methyl acetate, indicating significant differences attributed to the sulfur atom's presence. These differences underline the unique chemical properties of thioesters compared to their oxygen-containing counterparts, offering insights into the biochemical reactivity of compounds like this compound (Hilal & El-Aaser, 1985).

Scientific Research Applications

  • Pharmacological Applications:

    • Romanenko et al. (2018) explored the synthesis and hypoglycemic activity of 7-n-butyl-3-methyl-8-thioxanthine derivatives. They found that 7-n-butyl-3-methylxanthinyl-8-thioacetamide, synthesized using S-Methyl thioacetate, exhibited significant hypoglycemic activity, indicating potential as an antidiabetic agent (Romanenko et al., 2018).
  • Biochemical Significance:

    • Todd & House (2014) studied the role of methyl thioacetate in the origin of life and early cellular evolution. They discovered that methyl thioacetate was protected from hydrolysis when inside hydrophobic regions, suggesting its importance in early energy storage (Todd & House, 2014).
    • El-Aasar et al. (1982) analyzed the infrared and Raman spectra of this compound to understand the biochemical reactivity of esters of coenzyme A. Their findings indicated similarities between the carbonyl group of thioesters and ketones, shedding light on biochemical processes involving thioesters (El-Aasar et al., 1982).
  • Chemical Synthesis and Analysis:

    • Della Védova et al. (2004) determined the molecular structure of this compound using gas electron diffraction and quantum chemical calculations, contributing to the understanding of its chemical properties (Della Védova et al., 2004).
    • Helinck et al. (2000) investigated the enzymatic and spontaneous synthesis of this compound in Geotrichum candidum, providing insights into the biological synthesis of thioesters (Helinck et al., 2000).
  • Organic Chemistry and Materials Science:

    • Aydın et al. (2003) synthesized 2-thioxanthone-thioacetic acid, including this compound, for use as photoinitiators in radical polymerization, demonstrating its application in materials science (Aydın et al., 2003).

Safety and Hazards

S-Methyl thioacetate is classified as a highly flammable liquid and vapor . It is harmful if swallowed or inhaled . It is toxic in contact with skin and causes serious eye irritation .

Future Directions

S-Methyl thioacetate has been associated with the antifungal effect of Lactobacillus rhamnosus Lcr35 . This suggests potential applications in the treatment of fungal infections. Additionally, the synthesis of this compound through geoelectrochemical CO2 fixation on nickel sulfides suggests potential applications in sustainable chemistry .

Mechanism of Action

Target of Action

S-Methyl thioacetate is a trifluoroacetic acid derivative that primarily targets the polymerase chain reaction in bacteria . It binds to the hydroxyl group of DNA, which plays a crucial role in the replication and transcription of genetic information .

Mode of Action

The compound interacts with its target by binding to the hydroxyl group of DNA . This binding prevents nucleotide synthesis, a critical process for DNA replication and RNA transcription . The inhibition of nucleotide synthesis leads to changes in the bacterial cell, ultimately resulting in cell death .

Biochemical Pathways

This compound affects the biochemical pathway of L-leucine catabolism . It is produced from L-leucine, indicating that this amino acid is initially transaminated . Several acyl-CoA intermediates of the L-leucine to thioesters conversion pathway have been identified .

Pharmacokinetics

Given its molecular weight of 9014 g/mol and its boiling point of 97-99°C , it can be inferred that the compound may have good bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, including the growth of infectious diseases such as tuberculosis and malaria . By inhibiting nucleotide synthesis, the compound prevents the replication of bacterial DNA, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room-temperature environment . It should also be kept away from fire sources and oxidizing agents due to its flammability . In the event of a leak or accident, appropriate emergency measures should be taken .

properties

IUPAC Name

S-methyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATSQCXMYKYFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073264
Record name Ethanethioic acid, S-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid
Record name S-Methyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name S-Methyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 to 96.00 °C. @ 760.00 mm Hg
Record name S-Methyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name S-Methyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.825
Record name S-Methyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

1534-08-3
Record name S-Methyl thioacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1534-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYL THIOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF2D4MWX79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name S-Methyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of S-Methyl thioacetate?

A1: this compound is primarily produced by certain microorganisms, particularly yeasts and bacteria, as a byproduct of L-methionine catabolism. [, , , , ] In food fermentation processes, like cheese and beer production, these microorganisms contribute to the characteristic aroma profiles by generating various volatile sulfur compounds, including this compound. [, , , , ] It has also been detected in fermented foods like Sichuan pickle (paocai). []

Q2: How does oxygen exposure affect this compound production in fermented foods?

A2: In Sichuan pickle fermentation, intermittent oxygen exposure was linked to the formation of an unpleasant flavor profile, characterized by the presence of this compound, ketones, and esters. [] This suggests that oxygen availability can influence the production of specific volatile sulfur compounds during fermentation.

Q3: Can different yeast strains produce varying levels of this compound?

A3: Yes, studies have shown that different strains of Geotrichum candidum exhibit varying capacities to produce this compound and other sulfur compounds. [] This variability highlights the potential for selecting specific strains to manipulate flavor profiles in fermented foods.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H6OS, and its molecular weight is 90.14 g/mol. []

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Infrared (IR) and Raman spectroscopy have been employed to characterize this compound. [, ] These techniques provide information about the vibrational frequencies of the molecule, which can be used to identify functional groups and study molecular structure.

Q6: Are there any notable structural features of this compound?

A6: Gas electron diffraction (GED) studies combined with quantum chemical calculations have revealed that this compound predominantly exists in the syn conformation. This means that the C=O double bond is oriented on the same side as the S-C(H3) single bond. []

Q7: Does this compound exhibit any biological activity?

A7: Yes, this compound has demonstrated potent fumigant toxicity against nematodes like Caenorhabditis elegans and Meloidogyne incognita. [] This suggests its potential as a biofumigant for nematode control in agriculture.

Q8: How does the structure of this compound relate to its fumigant activity?

A8: While the exact mechanism is not fully understood, the presence of the sulfur atom in the S-Methyl thioester group likely contributes to its fumigant activity. [] Further research is needed to elucidate the structure-activity relationships and optimize its efficacy.

Q9: What is known about the environmental fate and degradation of this compound?

A9: Limited information is available on the environmental fate and degradation of this compound. Given its volatility, it is likely to partition into the atmosphere, where it may undergo photochemical degradation. [] Further research is needed to assess its persistence, bioaccumulation potential, and overall ecological impact.

Q10: What analytical techniques are commonly used to quantify this compound?

A10: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) [, , , ], flame photometric detection (GC-PFPD), [] and chemiluminescence detection (GC-SCD), [] are commonly employed to quantify this compound in various matrices.

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